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Abstract
This technical guide provides a comprehensive, multi-technique workflow for the structural

elucidation of 6-methoxy-2-benzoxazolinone. As a Senior Application Scientist, this document

moves beyond a simple recitation of methods to explain the causal logic behind the analytical

strategy, ensuring a self-validating and scientifically rigorous approach. We will integrate data

from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and

Infrared (IR) Spectroscopy to build a conclusive structural determination, grounded in

authoritative data and principles. This guide is designed for professionals in research and drug

development who require a deep, practical understanding of modern structural analysis.

A Note on Chemical Identification: CAS 690-94-8 vs.
532-91-2
An initial query for CAS Registry Number 690-94-8 reveals an association with the compound

2-methyl-5-hexen-3-yn-2-ol. However, the vast majority of detailed spectroscopic and analytical

data available in scientific literature and databases pertains to 6-Methoxy-2-benzoxazolinone,

which is correctly identified by CAS Registry Number 532-91-2[1][2][3][4][5]. Given that the

objective is an in-depth guide to structural elucidation, a process reliant on rich data, this

document will focus exclusively on 6-Methoxy-2-benzoxazolinone (CAS 532-91-2), a

compound of significant interest in pharmaceuticals and agrochemicals[6].
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Foundational Analysis: The Molecular Blueprint
Before commencing spectroscopic analysis, establishing the fundamental properties of the

analyte is a critical first step. This foundational data provides the necessary constraints for

interpreting subsequent spectral results.

Elemental Composition and Molecular Weight
The molecular formula for 6-Methoxy-2-benzoxazolinone is established as C₈H₇NO₃[1][2][3][4]

[5]. This composition dictates the expected nominal and exact molecular weight, which are

pivotal for mass spectrometry analysis.

Property Value Source

CAS Registry Number 532-91-2 PubChem[7], NIST[1][2][3][4]

Molecular Formula C₈H₇NO₃ PubChem[7], NIST[1][2][3][4]

Average Molecular Weight 165.15 g/mol PubChem[7]

Monoisotopic Mass 165.042593 u NIST[1][3]

Appearance
White to off-white crystalline

powder
Chem-Impex[6]

Melting Point 151-157 °C Sigma-Aldrich[8]

Index of Hydrogen Deficiency (IHD)
The IHD, or degree of unsaturation, provides immediate insight into the number of rings and/or

multiple bonds within a molecule. The calculation for C₈H₇NO₃ is as follows:

IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 8 - (7/2) + (1/2) + 1 = 6

An IHD of 6 indicates a highly unsaturated system, which is consistent with a substituted

aromatic ring (IHD=4) plus a double bond (e.g., C=O, IHD=1) and another ring (IHD=1). This

initial calculation strongly supports the proposed benzoxazolinone scaffold.

The Strategic Workflow for Structural Elucidation
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A robust structural elucidation is not a linear process but a synergistic integration of multiple

analytical techniques. Each method provides a unique piece of the structural puzzle, and their

combined data provides a self-validating conclusion.
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Caption: Integrated workflow for structural elucidation.
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Mass Spectrometry: Molecular Weight and
Fragmentation
Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular

weight and gain initial structural insights through fragmentation analysis. We employ Electron

Ionization (EI) due to its ability to produce a rich fragmentation pattern, which acts as a

molecular fingerprint.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g.,

methanol or dichloromethane).

Introduction: The sample is introduced into the mass spectrometer via a direct insertion

probe.

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV). This energy is sufficient to ionize the molecule and induce fragmentation.

Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are

accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

Detection: Ions are detected, and their abundance is plotted against their m/z value to

generate the mass spectrum.

Data Interpretation: A Self-Validating System
The EI-MS spectrum of 6-Methoxy-2-benzoxazolinone is available from the NIST Standard

Reference Database[1][3].

Molecular Ion (M⁺•): The spectrum shows a prominent molecular ion peak at m/z = 165. This

peak corresponds to the entire molecule that has lost one electron. Its presence and odd

mass are consistent with the molecular formula C₈H₇NO₃ and the nitrogen rule (an odd

number of nitrogen atoms results in an odd nominal molecular weight).
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Base Peak: The most abundant peak, or base peak, is observed at m/z = 165, indicating that

the molecular ion is relatively stable under EI conditions.

Key Fragmentation: The fragmentation pattern provides crucial clues to the molecule's

structure. A detailed analysis of related benzoxazinones provides a basis for interpreting

these fragments[9].

m/z 150 ([M-15]⁺): A significant peak corresponding to the loss of a methyl radical (•CH₃).

This is a classic fragmentation pathway for methoxy-substituted aromatic compounds,

strongly suggesting the presence of a -OCH₃ group.

m/z 122 ([M-15-28]⁺): A subsequent loss of 28 u from the m/z 150 fragment. This

corresponds to the loss of a neutral carbon monoxide (CO) molecule, a characteristic

fragmentation of the cyclic carbamate (oxazolidinone) ring system.

m/z 107: This fragment likely arises from further rearrangements and cleavages of the

benzoxazole core.

m/z Value Proposed Fragment Interpretation

165 [C₈H₇NO₃]⁺• Molecular Ion (Base Peak)

150 [C₇H₄NO₃]⁺
Loss of •CH₃ from the methoxy

group

122 [C₆H₄NO₂]⁺
Loss of CO from the [M-15]⁺

fragment

Infrared (IR) Spectroscopy: Functional Group
Identification
Expertise & Experience: FTIR spectroscopy is unparalleled for the rapid and definitive

identification of functional groups. The choice of this technique is driven by the need to confirm

the presence of the carbonyl (C=O), amine (N-H), ether (C-O), and aromatic (C=C)

functionalities suggested by the molecular formula and IHD.
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Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

Sample Preparation: The solid sample is typically analyzed using the Attenuated Total

Reflectance (ATR) technique. A small amount of the crystalline powder is placed directly onto

the ATR crystal (e.g., diamond or germanium).

Analysis: An infrared beam is passed through the ATR crystal. The beam penetrates a short

distance into the sample, and the sample absorbs energy at specific frequencies

corresponding to the vibrational energies of its functional groups.

Data Acquisition: The transmitted light is detected, and a Fourier transform is applied to the

resulting interferogram to generate the infrared spectrum (transmittance vs. wavenumber).

Data Interpretation: A Self-Validating System
The gas-phase IR spectrum of 6-Methoxy-2-benzoxazolinone is available from the NIST

database[2]. The key absorption bands confirm the proposed functional groups:

~3400-3300 cm⁻¹ (N-H Stretch): This absorption is characteristic of the N-H bond in the

heterocyclic ring.

~3050 cm⁻¹ (Aromatic C-H Stretch): This peak, typically found above 3000 cm⁻¹, confirms

the presence of C-H bonds on an aromatic ring.

~2950 cm⁻¹ (Aliphatic C-H Stretch): This absorption, below 3000 cm⁻¹, is due to the C-H

bonds of the methoxy group.

~1760 cm⁻¹ (C=O Stretch): A strong, sharp absorption in this region is definitive for a

carbonyl group. Its high frequency is characteristic of a carbonyl within a five-membered

cyclic ester/carbamate (a lactone/lactam structure), which experiences significant ring strain.

~1600-1450 cm⁻¹ (C=C Stretch): Multiple sharp peaks in this region are characteristic of the

carbon-carbon double bonds within the benzene ring.

~1250 cm⁻¹ (Aromatic C-O Stretch): A strong absorption here is indicative of the aryl-alkyl

ether linkage of the methoxy group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Connectivity and Final Structure
Expertise & Experience: NMR is the most powerful technique for determining the precise

carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different proton

environments and their neighboring protons, while ¹³C NMR shows the number of unique

carbon environments. Together, they allow for the unambiguous assembly of the molecular

structure.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent,

typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). Add a small

amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition: Place the NMR tube in the spectrometer. Acquire a standard ¹H NMR

spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum.

Advanced Experiments (Optional): For complex structures, 2D NMR experiments like COSY

(Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be

run to definitively establish H-H and C-H correlations, respectively.

Data Interpretation: A Self-Validating System
The following interpretation is based on published ¹³C NMR data and established principles of

NMR spectroscopy[10].

C2 N3 C4 C5 C6 C7 C3a C7a O1 OCH₃ H4 H5 H7 NH

Click to download full resolution via product page

Caption: Structure of 6-Methoxy-2-benzoxazolinone with atom numbering for NMR analysis.

¹³C NMR Data (in DMSO-d₆)[10]
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Carbon Atom
Chemical Shift (δ,
ppm)

Multiplicity
(decoupled)

Rationale

C2 155.05 Singlet

Carbonyl carbon,

highly deshielded by

two heteroatoms.

C6 156.26 Singlet

Aromatic carbon

directly attached to

the electron-donating -

OCH₃ group, highly

deshielded.

C7a 144.14 Singlet

Aromatic carbon

attached to nitrogen,

deshielded.

C3a 131.18 Singlet

Aromatic carbon

attached to oxygen,

deshielded.

C4 109.76 Doublet (in coupled)

Aromatic CH, ortho to

the electron-donating -

NH- group.

C7 109.79 Doublet (in coupled)

Aromatic CH, ortho to

the electron-donating -

O- group.

C5 96.46 Doublet (in coupled)

Aromatic CH, ortho to

the -OCH₃ group and

para to the -NH-

group, highly shielded.

OCH₃ 55.74 Quartet (in coupled)
Methoxy carbon,

typical chemical shift.

¹H NMR Predicted Spectrum Interpretation
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~11.0-12.0 ppm (1H, broad singlet): This downfield proton is characteristic of the N-H of the

lactam, which can participate in hydrogen bonding.

~7.0-7.2 ppm (1H, doublet): This signal corresponds to H4, which is coupled only to H5.

~6.7-6.9 ppm (1H, doublet of doublets): This signal corresponds to H5, which is coupled to

both H4 and H7.

~6.6-6.8 ppm (1H, doublet): This signal corresponds to H7, which is coupled only to H5. The

exact positions of H5 and H7 would be confirmed with 2D NMR.

~3.75 ppm (3H, singlet): A sharp singlet integrating to three protons is the classic signal for a

methoxy (-OCH₃) group.

The combination of a 3H singlet, three distinct aromatic protons with their specific splitting

patterns, and a downfield N-H proton, along with the eight unique carbon signals, provides

definitive proof for the 6-methoxy-2-benzoxazolinone structure.

Conclusion: A Unified Structural Hypothesis
The structural elucidation of 6-Methoxy-2-benzoxazolinone (CAS 532-91-2) is a clear

demonstration of a synergistic analytical strategy.

Mass Spectrometry confirmed the molecular weight of 165 u and provided key fragmentation

evidence for the methoxy group (loss of 15 u) and the benzoxazolinone core (loss of 28 u).

Infrared Spectroscopy provided unambiguous evidence for the key functional groups: an N-H

bond, a strained cyclic carbonyl (C=O), an aryl ether, and an aromatic ring.

NMR Spectroscopy pieced together the molecular framework, confirming the presence of a

methoxy group, three unique aromatic protons consistent with a 1,2,4-trisubstituted benzene

ring, and the eight distinct carbon environments of the proposed structure.

Each piece of data validates the others, leading to the unequivocal identification of the analyte.

This in-depth, multi-technique approach ensures the highest level of scientific integrity and

trustworthiness, which is paramount in research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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